Cas no 1047654-47-6 (4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid)
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- Z2216523547
- 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
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- MDL: MFCD19610336
- Inchi: 1S/C11H12FNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)
- InChI Key: NKGQZNWWPOLORG-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1CNCC1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- XLogP3: -1.3
- Topological Polar Surface Area: 49.3
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F240661-100mg |
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic Acid |
1047654-47-6 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | F240661-500mg |
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic Acid |
1047654-47-6 | 500mg |
$ 475.00 | 2022-06-05 | ||
| TRC | F240661-1g |
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic Acid |
1047654-47-6 | 1g |
$ 750.00 | 2022-06-05 | ||
| Enamine | EN300-223855-0.05g |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
1047654-47-6 | 95.0% | 0.05g |
$216.0 | 2025-02-20 | |
| Enamine | EN300-223855-1g |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
1047654-47-6 | 95% | 1g |
$699.0 | 2023-11-13 | |
| Enamine | EN300-223855-5g |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
1047654-47-6 | 95% | 5g |
$2028.0 | 2023-11-13 | |
| Enamine | EN300-223855-10g |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
1047654-47-6 | 95% | 10g |
$3007.0 | 2023-11-13 | |
| Enamine | EN300-223855-0.1g |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
1047654-47-6 | 95.0% | 0.1g |
$226.0 | 2025-02-20 | |
| Enamine | EN300-223855-0.25g |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
1047654-47-6 | 95.0% | 0.25g |
$235.0 | 2025-02-20 | |
| Enamine | EN300-223855-0.5g |
4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
1047654-47-6 | 95.0% | 0.5g |
$246.0 | 2025-02-20 |
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
Professional Introduction to 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic Acid (CAS No. 1047654-47-6)
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid, identified by its CAS number 1047654-47-6, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and its potential applications in drug development. The presence of a fluorophenyl moiety and a pyrrolidine ring suggests a rich chemical diversity that can be exploited for various biological activities.
The compound's structure, featuring a pyrrolidine core substituted with a fluorophenyl group at the 4-position and a carboxylic acid functionality at the 3-position, makes it an intriguing candidate for further investigation. The fluorine atom in the phenyl ring is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. This feature has been widely utilized in the development of small-molecule inhibitors and other therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those containing nitrogen-containing rings such as pyrrolidine. Pyrrolidine derivatives have shown promise in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer. The specific substitution pattern of 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid positions it as a valuable scaffold for medicinal chemists.
The carboxylic acid group in this compound provides multiple opportunities for further functionalization, allowing for the synthesis of esters, amides, and other derivatives that can modulate biological activity. Such modifications are essential for optimizing pharmacokinetic properties and improving drug-like characteristics. The ability to fine-tune these properties makes 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid a versatile building block in drug discovery.
Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing the efficacy of pharmaceutical compounds. The electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. This has been particularly relevant in the development of kinase inhibitors, where fluorine substitution has been shown to improve binding affinity and selectivity.
The pyrrolidine ring itself is a common motif in bioactive molecules due to its ability to mimic natural products and interact with biological receptors. Its rigid structure can provide stability to the molecule while allowing for conformational flexibility that is essential for effective binding. The combination of these features in 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid makes it a compelling candidate for further exploration.
In addition to its structural significance, 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid has potential applications in material science and industrial chemistry. Its unique properties could be leveraged in the development of novel polymers, coatings, and other advanced materials. The compound's ability to undergo various chemical transformations also makes it useful as an intermediate in synthetic chemistry.
The synthesis of 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. While there are established methods for constructing pyrrolidine rings and introducing fluorine substituents, optimizing these processes for high yield and purity remains an ongoing effort. Advances in catalytic methods and green chemistry principles could further enhance the efficiency of its synthesis.
The pharmacological evaluation of 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is another area of active research. Preclinical studies have begun to explore its potential as a lead compound for various therapeutic applications. Initial findings suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. These preliminary results warrant further investigation into its mechanism of action and therapeutic potential.
The future prospects for 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid are promising, given its unique structural features and potential applications. As research continues, new derivatives and analogs will likely be developed, expanding its utility across multiple domains. The compound's versatility as a scaffold for drug discovery makes it an invaluable asset in the pharmaceutical industry.
In conclusion, 4-(3-Fluorophenyl)< strong/pyrrolidine-3-carboxylic acid (CAS No. 1047654-47-
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